2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Overview
Description
“2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid” is a chemical compound that is part of the 1,4-benzodioxane family . It has been studied for its potential in the synthesis of enantiomerically enriched 1,4-benzodioxanes .
Synthesis Analysis
The synthesis of enantiomerically enriched 1,4-benzodioxanes, including 2-substituted versions like our compound of interest, has been achieved using a versatile catalyst system . The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst . Excellent enantioselectivities of up to 99:1 er were obtained by using the catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 1,4-benzodioxane core with a methyl and a carboxylic acid substituent at the 2-position .Chemical Reactions Analysis
The chemical reactions involving “this compound” are primarily centered around its synthesis. The process involves ring closing metathesis and asymmetric hydrogenation .Physical and Chemical Properties Analysis
The compound “this compound” is a solid at room temperature . Its molecular weight is 194.19 . The melting point of this compound is between 126-128 degrees Celsius .Scientific Research Applications
Synthesis and Resolution
2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is involved in the synthesis and resolution of enantiopure 2-substituted 1,4-benzodioxanes, crucial for pharmaceutical applications. The resolution of racemates of its methyl ester and mesylate derivatives through preferential crystallization showcases its importance in producing enantiopure compounds (Bolchi et al., 2007). Furthermore, lipase-catalyzed hydrolysis emphasizes its role in producing enantiomerically pure esters, demonstrating its utility in the synthesis of specific drug enantiomers (Varma et al., 2008).
Chemical Transformations
Its derivatives undergo chemical transformations that are pivotal in synthesizing complex molecular structures. For instance, cycloaddition reactions involving its conjugated diene acids lead to regiospecific bicyclo[2.2.2]octene derivatives (Rao & Bhaskar, 1993). Such transformations are fundamental in organic synthesis, offering pathways to novel compounds.
Anti-inflammatory Applications
Derivatives of this compound have been identified with anti-inflammatory properties. The synthesis of new carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit showed potency comparable to Ibuprofen in certain assays, indicating potential therapeutic applications (Vazquez et al., 1996).
Coordination Chemistry
The molecule's derivatives have also been explored in coordination chemistry to form networks with metal ions. The interaction between its bifunctional molecules containing carboxyl and thioether groups with metal ions showcases its versatility in forming coordination networks, which are of interest in materials science and catalysis (Zhou et al., 2008).
Corrosion Inhibition
Research has also extended into the field of materials science, where derivatives have been studied for their corrosion inhibition properties. These studies are crucial for developing safer and more durable materials for industrial applications (Saady et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
3-methyl-2H-1,4-benzodioxine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-10(9(11)12)6-13-7-4-2-3-5-8(7)14-10/h2-5H,6H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXYEGILYPEDQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C2O1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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